
Dehydrololiolide
Overview
Description
Dehydrololiolide is a naturally occurring compound found in various plants, including tobacco leavesThis compound is known for its distinct aroma and has been identified as a significant constituent in the aroma profile of tobacco .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrololiolide can be synthesized from megastigma-4,6,8-trien-3-one through a series of reactions, including regioselective ozonolysis and epoxidation . Another method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the extraction of the compound from plant sources such as tobacco leaves, followed by purification processes like steam distillation, fractionation, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Dehydrololiolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other related compounds.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different functional groups or structural modifications .
Scientific Research Applications
Chemical Applications
1. Reference Compound in Carotenoid Studies
Dehydrololiolide serves as a reference compound in the synthesis and study of carotenoid-related compounds. Its structural characteristics allow researchers to understand the behavior and properties of similar compounds in various chemical reactions.
2. Synthesis and Reactions
this compound can undergo several chemical transformations:
- Oxidation : It can be oxidized using agents like potassium permanganate to yield various derivatives.
- Reduction : Reducing agents such as sodium borohydride can modify its structure.
- Substitution : This involves introducing new functional groups through reactions with halogens or nucleophiles.
Biological Applications
1. Antioxidant and Anti-inflammatory Properties
Research indicates that this compound possesses significant antioxidant and anti-inflammatory properties. These biological activities are crucial for developing therapeutic agents aimed at diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
2. Aromatase Inhibition
this compound has been identified as an aromatase inhibitor, which is significant in breast cancer research. In cell-based assays, it demonstrated notable activity against aromatase, suggesting potential therapeutic applications in hormone-dependent cancers .
Industrial Applications
1. Flavor and Fragrance Industry
Due to its distinct aroma profile, this compound is utilized in the flavor and fragrance industry. Its unique scent contributes to the formulation of various products, enhancing sensory experiences in consumer goods.
Case Study 1: Allelopathic Activity
A study isolated this compound from Ludwigia decurrens to evaluate its allelopathic effects on rice (Oryza sativa) and barnyard grass (Echinochloa crus-galli). The IC50 values for coleoptile growth were determined, indicating that this compound exhibits inhibitory effects on these plants, which could inform agricultural practices regarding weed management .
Compound | IC50 (O. sativa) | IC50 (E. crus-galli) |
---|---|---|
This compound | 0.097 mM | 0.297 mM |
Loliolide | 0.025 mM | 0.081 mM |
Case Study 2: Cancer Research
In another investigation focusing on natural products as aromatase inhibitors, this compound was evaluated alongside other compounds derived from Brassaiopsis glomerulata. The findings confirmed its potential role in inhibiting aromatase activity, supporting further exploration for cancer treatment strategies .
Summary of Findings
This compound is a versatile compound with significant implications across various scientific domains:
- Chemistry : Acts as a reference compound and participates in multiple chemical reactions.
- Biology : Exhibits antioxidant properties and acts as an aromatase inhibitor.
- Industry : Utilized for its aroma in flavoring and fragrance applications.
The ongoing research into this compound's properties and applications continues to reveal its potential benefits, particularly in health-related fields, making it a compound of interest for future studies.
Mechanism of Action
The mechanism of action of dehydrololiolide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory mediators. The exact molecular targets are still under investigation, but it is known to interact with cellular components involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Loliolide: A closely related compound with similar structural features.
3-Oxoactinidol: Another carotenoid-related compound with distinct properties.
Actinidiolide: A compound that shares some structural similarities with dehydrololiolide
Uniqueness: this compound is unique due to its specific aroma profile and its potential biological activities. Unlike some of its similar compounds, this compound has been extensively studied for its role in the aroma profile of tobacco and its potential therapeutic applications .
Biological Activity
Dehydrololiolide, a monoterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and natural product chemistry. This article synthesizes the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 19355-58-9
- Molecular Formula : C₁₁H₁₄O₃
- Structure : The compound features a unique bicyclic structure that contributes to its biological properties.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory conditions .
- Aromatase Inhibition : this compound has demonstrated activity as an aromatase inhibitor in cell-based assays, which is significant for the treatment of hormone-sensitive cancers such as breast cancer. It showed an effective concentration (IC50) in the low micromolar range .
- Neuroprotective Effects : Studies suggest that this compound may have protective effects against neuroinflammation, indicating potential applications in neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Oxidative Stress Modulation : It interacts with cellular components involved in oxidative stress, potentially leading to reduced cellular damage.
- Inflammatory Pathway Regulation : The compound inhibits the release of inflammatory cytokines and mediators, thereby mitigating inflammation.
- Aromatase Enzyme Interaction : this compound binds to the aromatase enzyme, inhibiting its activity and thus reducing estrogen synthesis .
Table 1: Summary of Biological Activities and Assays
Activity Type | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
Antioxidant | DPPH Scavenging | 15 | |
Anti-inflammatory | Cytokine Release Assay | N/A | |
Aromatase Inhibition | Cell-based Assay | 21.8 | |
Neuroprotection | Microglial Activation | N/A |
Case Study 1: Aromatase Inhibition
In a study focusing on natural compounds as aromatase inhibitors, this compound was isolated from Brassaiopsis glomerulata and tested for its inhibitory activity. It exhibited significant aromatase inhibition compared to standard controls, highlighting its potential as a therapeutic agent in hormone-dependent cancers .
Case Study 2: Neuroinflammatory Response
Another research effort evaluated the neuroprotective effects of this compound on microglial cells. The results indicated that this compound could reduce the activation of microglia in response to inflammatory stimuli, suggesting a role in mitigating neuroinflammation .
Properties
IUPAC Name |
4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMGUVSIWKZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC2(C1=CC(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19355-58-9 | |
Record name | Dehydrololiolide, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROLOLIOLIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MGI87MHI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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